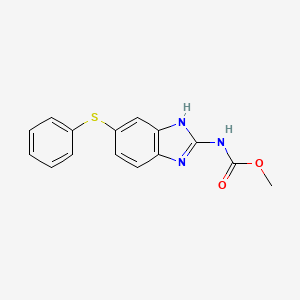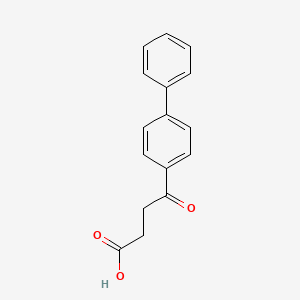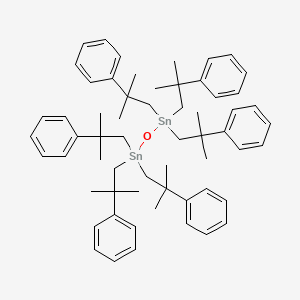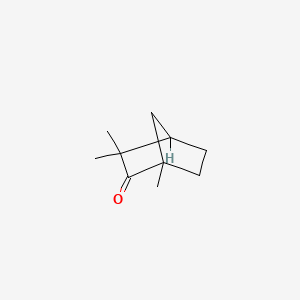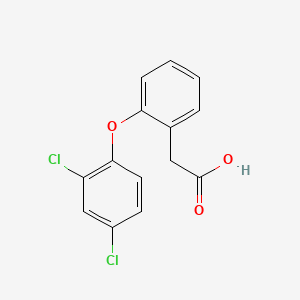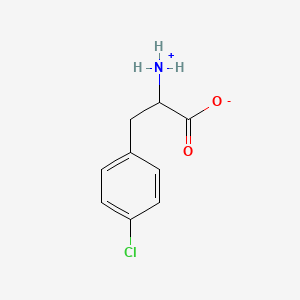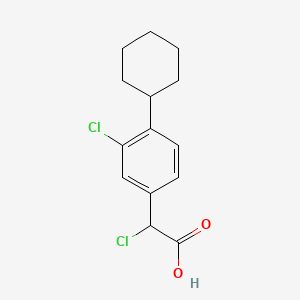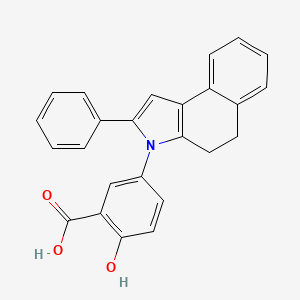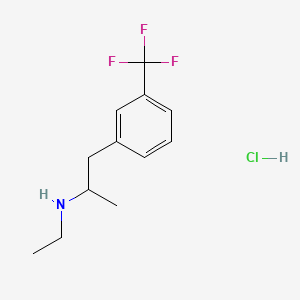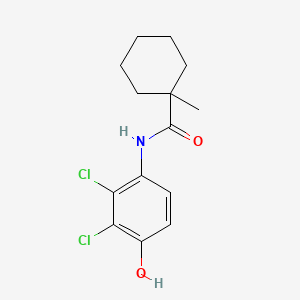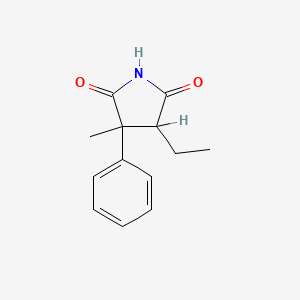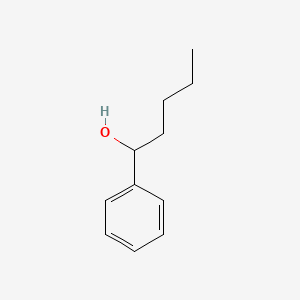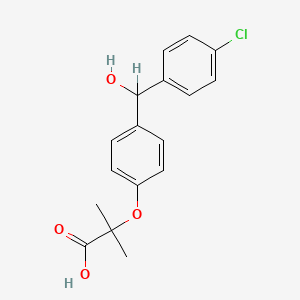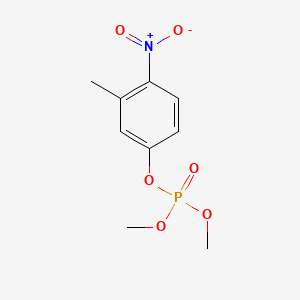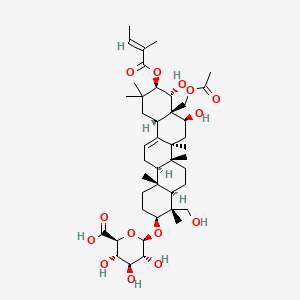
吉姆尼酸 I
描述
Gymnemic acid I is a triterpene glycoside found in Gymnema sylvestre . It has antihyperglycemic activities and inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis . It also increases autophagy in MIN-6 pancreatic β cells when used at a concentration of 5 µg/ml .
Synthesis Analysis
Gymnemic acid I is one of the main components among a group of bioactive triterpene saponins belonging to the gymnemic acid class . The plant Gymnema sylvestre, widely used in traditional medicine, is known to contain these saponins . Gymnemic acid was fermented separately by Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium bifidum, and by their mix co-culture .Molecular Structure Analysis
The molecular formula of Gymnemic acid I is C43H66O14 . It is a triterpenoid saponin, composed of a triterpene backbone with one or more sugar molecules attached .Chemical Reactions Analysis
Gymnemic acid I has been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway .Physical And Chemical Properties Analysis
Gymnemic acid I is a powder . Its molecular weight is 806.97 .科学研究应用
-
Diabetes Management
- Application : Gymnemic acid has been shown to stimulate the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream . This makes it a promising natural remedy for managing diabetes and improving glycemic control .
- Method : The application involves the oral intake of Gymnemic acid, typically through supplements or extracts from the Gymnema sylvestre plant .
- Results : While specific quantitative data is not provided in the source, the overall outcome is an improvement in glycemic control .
-
Production of Gymnemic Acid
- Application : Modern biotechnological techniques involving the establishment of cell and organ cultures from G. sylvestre assist in fulfilling the need for gymnemic acid production .
- Method : The process involves the establishment of cell and organ cultures for the production of a potent antidiabetic molecule gymnemic acid . Various elicitors are used for improved production of gymnemic acid .
- Results : The result is the sustainable production of gymnemic acid which could be met by establishment of bioreactor scale production .
-
Antioxidant Activity
- Application : Gymnemic acid possesses antioxidant properties .
- Method : The antioxidant activity of Gymnemic acid is typically assessed through in vitro assays .
- Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits antioxidant activity .
-
Inhibition of α-glucosidase enzyme
- Application : Gymnemic acids, including Gymnemic acid I, have been found to inhibit the α-glucosidase enzyme . This enzyme is responsible for breaking down carbohydrates into simple sugars. By inhibiting this enzyme, Gymnemic acid can potentially slow down the absorption of sugar in the body, which can be beneficial for managing blood sugar levels .
- Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid on the α-glucosidase enzyme .
- Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits inhibitory activity against the α-glucosidase enzyme .
-
Inhibition of Protein Biosynthesis
- Application : Gymnemic acid has been found to inhibit protein biosynthesis by interacting with ribosome machinery . This could potentially have implications in the treatment of diseases where protein synthesis is dysregulated .
- Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid on protein biosynthesis .
- Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits inhibitory activity against protein biosynthesis .
-
Sweetness Inhibition
- Application : Gymnemic acid I has the highest anti-sweet properties among the gymnemic acids . It suppresses the sweetness of most of the sweeteners including intense artificial sweeteners such as aspartame and natural sweeteners such as thaumatin, a sweet protein .
- Method : The application involves the oral intake of Gymnemic acid I, typically through supplements or extracts from the Gymnema sylvestre plant .
- Results : The anti-sweet activity is reversible, but sweetness recovery on the tongue can take more than 10 minutes .
-
Lipid-Lowering Activity
- Application : Gymnemic acid has been shown to have lipid-lowering properties . This could potentially be beneficial in managing conditions like hyperlipidemia and cardiovascular diseases .
- Method : The application typically involves the oral intake of Gymnemic acid, usually through supplements or extracts from the Gymnema sylvestre plant .
- Results : While specific quantitative data is not provided in the source, the overall outcome is a reduction in lipid levels .
-
Antimicrobial Activity
- Application : Gymnemic acid has demonstrated antimicrobial activity, showing promise in its ability to inhibit the growth of certain bacteria and fungi . This makes it a potential candidate for the development of antimicrobial agents .
- Method : The application typically involves in vitro assays to test the antimicrobial effect of Gymnemic acid .
- Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits antimicrobial activity .
-
Anti-Inflammatory Activity
- Application : Gymnemic acid has demonstrated anti-inflammatory activities . This may contribute to its potential therapeutic applications in the management of various health conditions .
- Method : The application typically involves in vitro assays to test the anti-inflammatory effect of Gymnemic acid .
- Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits anti-inflammatory activity .
-
Inhibition of Glucose-Induced Phosphorylation
- Application : Gymnemic acid I inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis, as well as increases autophagy in MIN-6 pancreatic beta cells .
- Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid I on glucose-induced phosphorylation .
- Results : The result is an inhibition of glucose-induced phosphorylation when Gymnemic acid I is used at a concentration of 5 µg/ml .
安全和危害
未来方向
Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474619 | |
| Record name | Gymnemic acid I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gymnemic acid I | |
CAS RN |
122168-40-5 | |
| Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gymnemic acid I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gymnemic acid I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYMNEMIC ACID I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



